1-(5-Methylthiophen-2-yl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylthiophen-2-yl)hexan-1-amine is an organic compound with the molecular formula C11H19NS. It is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and an amine group attached to a hexane chain.
Vorbereitungsmethoden
The synthesis of 1-(5-Methylthiophen-2-yl)hexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and hexan-1-amine.
Synthetic Route:
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as inert atmosphere and specific temperature ranges, to ensure high yield and purity of the product
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-(5-Methylthiophen-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various substituted derivatives
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylthiophen-2-yl)hexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 1-(5-Methylthiophen-2-yl)hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methylthiophen-2-yl)hexan-1-amine can be compared with other similar compounds, such as:
1-(5-Methylthiophen-2-yl)pentan-1-amine: Similar structure but with a shorter alkyl chain.
1-(5-Methylthiophen-2-yl)heptan-1-amine: Similar structure but with a longer alkyl chain.
1-(5-Methylthiophen-2-yl)butan-1-amine: Another similar compound with a different alkyl chain length
The uniqueness of this compound lies in its specific alkyl chain length, which may influence its chemical properties and biological activities.
Eigenschaften
Molekularformel |
C11H19NS |
---|---|
Molekulargewicht |
197.34 g/mol |
IUPAC-Name |
1-(5-methylthiophen-2-yl)hexan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-6-10(12)11-8-7-9(2)13-11/h7-8,10H,3-6,12H2,1-2H3 |
InChI-Schlüssel |
JFDWDCBNEWJRSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1=CC=C(S1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.